1,3,5-Tri(pyridin-4-yl)benzene

Catalog No.
S1901748
CAS No.
170165-84-1
M.F
C21H15N3
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tri(pyridin-4-yl)benzene

CAS Number

170165-84-1

Product Name

1,3,5-Tri(pyridin-4-yl)benzene

IUPAC Name

4-(3,5-dipyridin-4-ylphenyl)pyridine

Molecular Formula

C21H15N3

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C21H15N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-15H

InChI Key

ZMQLKBAJUGKDDO-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4
  • Organic Chemistry

    The molecule consists of a central benzene ring connected to three pyridine groups at the 1, 3, and 5 positions. Pyridine rings are known for their aromatic properties and nitrogen atoms, which can participate in various chemical reactions. Scientists might study 1,3,5-Tri(pyridin-4-yl)benzene to understand its reactivity and potential applications in organic synthesis.PubChem: )

  • Material Science

    Aromatic molecules with conjugated systems (like those found in 1,3,5-Tri(pyridin-4-yl)benzene) can exhibit interesting electronic and luminescent properties. Researchers might explore this molecule in the development of new materials like organic light-emitting diodes (OLEDs) or conductive polymers.National Institute of Standards and Technology: )

1,3,5-Tri(pyridin-4-yl)benzene is an organic compound characterized by its molecular formula C21H15N3C_{21}H_{15}N_{3}. It features a central benzene ring that is symmetrically substituted with three pyridine rings at the 1, 3, and 5 positions. The presence of nitrogen atoms in the pyridine rings contributes to its unique electronic properties, making it a subject of interest in materials science and coordination chemistry. The compound exhibits significant stability due to its conjugated structure, which allows for electron delocalization across the aromatic system, enhancing its reactivity and potential applications in various fields.

  • Oxidation: This compound can be oxidized using potassium permanganate in an aqueous solution at room temperature, resulting in oxidized derivatives of the pyridine rings.
  • Reduction: Sodium borohydride can reduce this compound in methanol at room temperature, yielding reduced derivatives of the pyridine rings.
  • Substitution: The compound can undergo substitution reactions with halogenating agents like N-bromosuccinimide in organic solvents at elevated temperatures, leading to halogenated derivatives of the benzene ring.

While specific biological activities of 1,3,5-Tri(pyridin-4-yl)benzene are not extensively documented, its structural properties suggest potential applications in drug design and development. The nitrogen atoms in the pyridine rings may facilitate interactions with biological targets. Additionally, compounds with similar structures have been investigated for their antimicrobial and anticancer properties .

1,3,5-Tri(pyridin-4-yl)benzene can be synthesized through various methods:

  • Suzuki Coupling Reaction: A common synthetic route involves reacting 1,3,5-tribromobenzene with pyridine in the presence of a palladium catalyst. This reaction typically occurs in tetrahydrofuran at 80°C for about 24 hours.
  • Mechanochemical Synthesis: Recent studies have explored mechanochemical methods such as Liquid Assisted Grinding and Neat Grinding to synthesize this compound efficiently while adhering to green chemistry principles.

These methods allow for the production of high-purity compounds suitable for further applications .

The unique properties of 1,3,5-Tri(pyridin-4-yl)benzene make it valuable in several areas:

  • Coordination Chemistry: It acts as a ligand for transition metal ions, forming coordination complexes that are essential in catalysis and material science.
  • Material Science: The compound is explored for use in organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials due to its electronic properties .

Interaction studies involving 1,3,5-Tri(pyridin-4-yl)benzene focus on its ability to form complexes with various metal ions. These interactions are critical for understanding its role in catalysis and material formation. The ligand's nitrogen atoms serve as Lewis bases that can coordinate with metal centers, influencing the stability and reactivity of the resulting complexes.

1,3,5-Tri(pyridin-4-yl)benzene can be compared with several similar compounds:

Compound NameStructure DescriptionUnique Features
1,3,5-Tris(4-pyridyl)benzeneSimilar structure with different substitution patternsVariations in electronic properties due to substitution
1,3,5-Tris(3-pyridyl)benzeneIsomeric form with pyridine rings at different positionsDifferent coordination chemistry due to positional effects
1,3,5-Tris(4-pyridylethynyl)benzeneContains ethynyl linkers between benzene and pyridine ringsAltered electronic properties due to ethynyl groups

The uniqueness of 1,3,5-Tri(pyridin-4-yl)benzene lies in its symmetrical structure and specific positioning of the pyridine rings. This arrangement contributes to its stability and versatility as a coordinating ligand compared to other similar compounds .

XLogP3

3.6

Wikipedia

4,4',4''-(Benzene-1,3,5-triyl)tripyridine

Dates

Modify: 2023-08-16

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